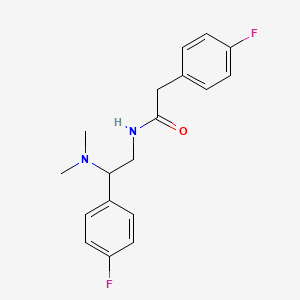
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as FDA 203, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound belongs to the class of N-phenylacetamides and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis and Monitoring :A hydrophobic radiofluorinated derivative of a compound related to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to locate and assess the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique is expected to aid in the diagnostic assessment of Alzheimer's and in monitoring the response to experimental treatments (Shoghi-Jadid et al., 2002).
Antiallergy Activity :Derivatives of N-(2-(dimethylamino)ethyl)-4-aryl-1-piperazinecarboxamide, structurally similar to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for antiallergy activity. Certain derivatives demonstrated activity in the passive foot anaphylaxis assay, which is an IgE-mediated model used for detecting compounds with antiallergic activity (Walsh et al., 1990).
Chemistry and Synthetic Utility :The compound is involved in the synthesis of various chemical entities. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, which share structural similarities with N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, react with vicinal cis-diols to produce specific acetals. These acetals are useful as temporary protecting groups in chemical synthesis (Hanessian & Moralioglu, 1972).
Synthesis and Improvement of Derivatives :The synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, has been improved through various technical methods, indicating the compound's significance in the development of new chemical entities (Gong Fenga, 2007).
Fluorescent Molecular Probes :Compounds structurally related to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide have been synthesized as fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Photoheterolysis in Organic Synthesis :The study on the photochemically induced dehalogenation and trapping of the cation of compounds like 4-chloro-N,N-dimethylaniline, which shares functional groups with N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, demonstrates its application in organic synthesis (Fagnoni, Mella, & Albini, 1999).
Anticancer and Anti-Inflammatory Activities :A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, structurally related to the compound , have been developed for their potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing a 1-phenylethylamine moiety attached to substituted phenols, exhibited significant activity in related assays (Rani et al., 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGSZWFMXQYWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hexyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971770.png)
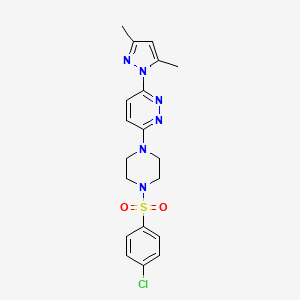
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-[(4-chlorophenyl)methyl]-1,2-dihydropyrazin-2-one](/img/structure/B2971774.png)
![4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2971776.png)
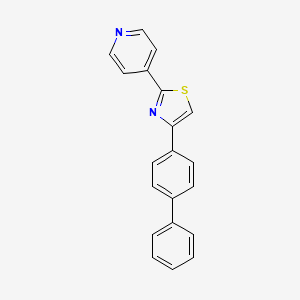
![(Z)-ethyl 1-butyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971778.png)
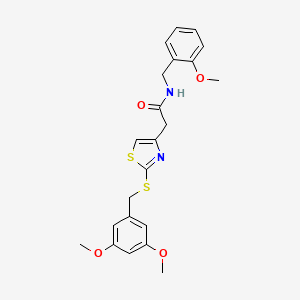


![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971783.png)
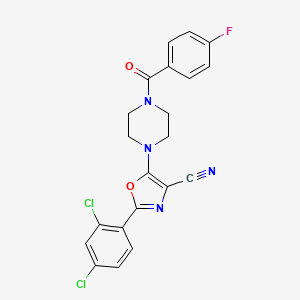
![2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2971785.png)
![methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2971787.png)
![N-(4-methylbenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2971790.png)